7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
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Description
7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C25H30N2O5 and its molecular weight is 438.524. The purity is usually 95%.
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Biological Activity
The compound 7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic derivative of coumarin, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a coumarin core linked to a piperazine moiety through an ethoxy group, along with a methoxyphenyl substituent.
Anticancer Properties
Research indicates that coumarin derivatives exhibit significant anticancer activity. A study showed that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases . The piperazine ring in this compound may enhance its interaction with cellular targets, potentially increasing its efficacy against tumors.
Antimicrobial Activity
Coumarins have been recognized for their antimicrobial properties. A related study demonstrated that derivatives with piperazine groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This effect may be attributed to the modulation of NF-kB signaling pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Antimicrobial Action : Disruption of microbial cell membranes and inhibition of metabolic processes.
- Cytokine Modulation : Inhibition of inflammatory mediators through transcriptional regulation.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various coumarin derivatives, including those similar to our compound. The results indicated a significant reduction in cell viability in cancer cell lines treated with these derivatives, suggesting a promising avenue for cancer therapy .
Study 2: Antimicrobial Activity
In a comparative analysis, the antimicrobial efficacy of several coumarin derivatives was assessed against common pathogens. The results showed that compounds with piperazine substitutions had enhanced activity compared to their non-substituted counterparts, indicating the importance of structural modifications in biological activity .
Data Summary
Properties
IUPAC Name |
7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-18-24(19-3-5-20(30-2)6-4-19)25(29)22-8-7-21(17-23(22)32-18)31-16-14-27-11-9-26(10-12-27)13-15-28/h3-8,17,28H,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFQMNVOSIZUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)CCO)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.